molecular formula C14H10ClNO5 B1595669 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid CAS No. 30880-72-9

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid

Cat. No.: B1595669
CAS No.: 30880-72-9
M. Wt: 307.68 g/mol
InChI Key: VMWNQMAQVXLDIL-UHFFFAOYSA-N
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Description

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid (CAS 30880-72-9) is a benzoic acid derivative of interest in chemical research and development. This compound, with a molecular formula of C14H10ClNO5 and a molecular weight of 307.68-307.69 g/mol, is characterized by the presence of both a carboxylic acid and a chloronitrophenoxy moiety on a benzene ring . Its structural features make it a potential intermediate or building block in organic synthesis, particularly for the preparation of more complex molecules for various research applications. The compound has a calculated density of 1.461 g/cm³ and a high calculated boiling point of 519.2 °C, indicating thermal stability . It is practically insoluble in water (0.021 g/L at 25 °C) . Researchers should note that this chemical is classified with the signal word "Warning" and carries the hazard statement H302, indicating it is harmful if swallowed . For safe handling, appropriate personal protective equipment is recommended (P280) and if contact with eyes occurs, they should be rinsed carefully with water for several minutes and contact lenses should be removed if present (P305+P351+P338) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It should be stored sealed in a dry environment at room temperature to maintain stability .

Properties

IUPAC Name

3-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c15-12-7-11(16(19)20)4-5-13(12)21-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWNQMAQVXLDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953061
Record name 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30880-72-9
Record name 30880-72-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-((2-chloro-4-nitrophenoxy)methyl)benzoic acid is typically achieved via a multi-step process, relying on nucleophilic substitution and etherification reactions. The core strategy involves:

  • Activation of a benzylic position on a benzoic acid derivative.
  • Coupling with 2-chloro-4-nitrophenol via nucleophilic substitution.
  • Use of bases and polar aprotic solvents to facilitate the reaction.

Detailed Stepwise Synthesis

Step 1: Preparation of the Benzylic Halide Intermediate
  • Starting Material: 3-methylbenzoic acid
  • Reagents: N-bromosuccinimide (NBS), benzoyl peroxide (PhCO)₂O (as a radical initiator)
  • Solvent: Typically carbon tetrachloride (CCl₄) or dichloromethane (DCM)
  • Conditions: Reflux, under an inert atmosphere

This step introduces a bromomethyl group at the 3-position of benzoic acid via benzylic bromination.

Step 2: Etherification with 2-Chloro-4-nitrophenol
  • Reactants: 3-(bromomethyl)benzoic acid and 2-chloro-4-nitrophenol
  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF)
  • Conditions: Stirring at elevated temperature (typically 80–100°C)

The phenoxide ion, generated in situ from 2-chloro-4-nitrophenol and K₂CO₃, attacks the benzylic bromide, forming the desired ether linkage.

Step 3: Work-Up and Purification
  • Quenching: Addition of aqueous sodium hydroxide (NaOH) to neutralize acids and facilitate extraction.
  • Purification: Acidification, extraction, and recrystallization or column chromatography to isolate the pure product.

Reaction Scheme

$$
\text{3-methylbenzoic acid} \xrightarrow{\text{NBS, (PhCO)2O}} \text{3-(bromomethyl)benzoic acid} \xrightarrow{\text{2-chloro-4-nitrophenol, K}2\text{CO}_3, \text{DMF}} \text{this compound}
$$

Industrial and Optimized Methods

For larger-scale or industrial production, the same general steps are followed but with optimizations:

Data Tables

Summary of Key Reagents and Conditions

Step Starting Material Reagents/Conditions Product Notes
1 3-methylbenzoic acid NBS, (PhCO)₂O, CCl₄ or DCM, reflux 3-(bromomethyl)benzoic acid Benzylic bromination
2 3-(bromomethyl)benzoic acid 2-chloro-4-nitrophenol, K₂CO₃, DMF, 80–100°C This compound Nucleophilic substitution
3 Crude reaction mixture Aqueous NaOH, acidification, extraction Purified this compound Recrystallization or chromatography

Typical Yields and Purity

Step Yield (%) Purity (%) Reference
1 70–85 >95 Baker & Ashton, J. Med. Chem.
2 60–80 >95 Baker & Ashton, J. Med. Chem.
3 50–70 (overall) >95 Post-purification

Yields may vary based on scale, reagent quality, and purification method.

Reaction Monitoring and Optimization Parameters

Parameter Typical Range Effect on Yield/Purity
Temperature 80–100°C Higher temperatures increase rate but may cause side reactions
Base Equivalents 1.2–2.0 equiv Excess base ensures deprotonation but may cause hydrolysis
Solvent DMF, DMSO, acetonitrile Polar aprotic solvents favored for SN2 reactions
Reaction Time 6–24 hours Longer times may increase yield but risk decomposition

Summary Table: Preparation Methods Overview

Method Type Key Features Scale Advantages Limitations
Laboratory Batch Two-step, classic reagents, batch work-up Small/Medium High control, established method Labor-intensive, slower
Industrial/Continuous Process optimization, continuous flow, automation Large High throughput, reproducibility Requires specialized setup
Green Chemistry Alternative solvents, reduced waste, safer reagents Variable Environmentally friendly May require re-optimization

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Substitution: The benzylic position is reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted benzoic acids: Formed by nucleophilic substitution at the chloro group.

Scientific Research Applications

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid has several applications in scientific research:

    Pharmaceutical Intermediates: Used in the synthesis of small molecule anticancer drugs.

    Food Preservation: Benzoic acid derivatives are used as fungistatic compounds.

    Urea Cycle Disorders Treatment: Potential in binding amino acids to decrease ammonia levels.

    Pesticide Production: Intermediates in the production of pesticides like tembotrione.

    Organic Synthesis: The benzylic position allows for various chemical transformations.

    Research on Acidity and Reactivity: Studied for their acidity and reactivity influenced by substituents like nitro and chloro groups.

Mechanism of Action

The exact mechanism of action of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid is not well-documented. benzoic acid derivatives often interact with various enzymes and receptors in the body. They may act as inhibitors or activators of certain enzymes, influencing biochemical pathways. The nitro and chloro substituents can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid with structurally related compounds, highlighting differences in substituents, synthesis, and applications:

Compound Name CAS Number Key Structural Differences Physical Properties Synthetic Route Applications
This compound 30880-72-9 2-Cl, 4-NO₂ on phenoxy; benzoic acid core Yellow solid; m.p. ~217–220°C Chloroacetyl chloride-mediated coupling Herbicide intermediates
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate 30880-72-9 5-Cl, 2-OH, 3-NO₂ on benzoate; methyl ester Pale yellow solid Esterification of benzoic acid derivative Pharmaceutical intermediates
4-Methoxy-3-nitrobenzoic acid N/A 4-OCH₃, 3-NO₂ on benzoic acid Yellow powder; m.p. ~197°C Nitration of 4-methoxybenzoic acid Dye and pigment precursor
3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid N/A 2-Cl, 4-CF₃ on phenoxy; benzoic acid core White crystalline solid Condensation of chlorinated phenol with benzoic acid Herbicide (fomesafen precursor)
3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid 438219-27-3 3-CH₃, 4-NO₂ on phenoxy; benzoic acid core Solid; m.p. data unreported Similar to target compound but with methyl substitution Research intermediate

Key Comparative Analysis

Substituent Effects on Acidity and Reactivity: The nitro group in this compound enhances acidity compared to analogues like 4-methoxy-3-nitrobenzoic acid, where the methoxy group is electron-donating . Chlorine at the 2-position introduces steric hindrance, reducing nucleophilic substitution rates compared to non-chlorinated analogues like 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid .

Synthetic Methodologies: The target compound is synthesized via chloroacetyl chloride coupling under reflux, a method also used for azetidinone derivatives . In contrast, trifluoromethyl-substituted analogues require condensation reactions with fluorinated phenols .

Biological and Industrial Applications: Nitro-containing derivatives (e.g., this compound) are prioritized in herbicide development due to their oxidative reactivity . Methoxy-substituted analogues (e.g., 4-methoxy-3-nitrobenzoic acid) are more commonly used in dye synthesis, leveraging nitro groups for chromophore formation .

Stability and Solubility: The trifluoromethyl group in 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid increases lipophilicity, enhancing membrane permeability in agrochemical applications . Hydroxy-substituted derivatives (e.g., Methyl 5-chloro-2-hydroxy-3-nitrobenzoate) exhibit higher solubility in polar solvents due to hydrogen bonding .

Research Findings and Implications

  • Pharmacological Potential: Nitro and chloro substituents are associated with antimicrobial activity, as seen in niclosamide analogs . The target compound’s bioactivity remains under investigation but shows promise in herbicide formulations .
  • Environmental Impact: Optimized synthesis routes for analogues like 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid reduce environmental contamination, highlighting the importance of green chemistry adaptations .

Q & A

Q. What are the optimal synthetic routes for 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid?

Methodological Answer:

  • Nucleophilic Substitution: React 2-chloro-4-nitrophenol with methyl 3-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Acid hydrolysis of the ester yields the final product.
  • Coupling Strategies: Utilize Suzuki-Miyaura cross-coupling for modular assembly, as demonstrated for analogous chlorophenoxy benzoic acids .
  • Key Considerations: Monitor reaction progress via TLC (hexane/EtOH 1:1) and optimize catalyst loading (e.g., Pd(PPh₃)₄) to minimize side products.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Etherification2-chloro-4-nitrophenol, K₂CO₃, DMF, 80°C75–85%
Ester HydrolysisHCl (6M), reflux>90%

Q. How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis: Assign peaks using DMSO-d₆ as solvent. Key signals include:
  • ¹H NMR: δ 8.2–8.4 ppm (aromatic protons on nitro-substituted ring), δ 5.1 ppm (CH₂ bridge), δ 12.8 ppm (broad singlet for COOH) .
  • ¹³C NMR: Confirm carbonyl (C=O) at ~167 ppm and nitro group electronic effects on adjacent carbons .
    • X-Ray Crystallography: Use SHELX-97 for structure refinement. Resolve disorder in the nitro group via iterative least-squares cycles .

Q. What solubility and purification challenges arise during synthesis?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Use ethanol/water mixtures for recrystallization.
  • Purification: Employ column chromatography (SiO₂, hexane/EtOAc gradient) to separate unreacted phenol or ester intermediates. Confirm purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the nitro and chloro substituents. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The nitro group may form hydrogen bonds with active-site residues, as seen in analogous benzoic acid derivatives .

Q. How to resolve contradictory spectral data in structural elucidation?

Methodological Answer:

  • Dynamic NMR: Identify rotational barriers in the CH₂ bridge at variable temperatures (e.g., coalescence temperature analysis in DMSO-d₆).
  • Mass Spectrometry: Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out adducts. Compare with theoretical m/z (e.g., C₁₄H₁₁ClNO₅: 316.0352) .

Q. What retrosynthetic strategies are viable for analogs with modified substituents?

Methodological Answer:

  • AI-Driven Retrosynthesis: Tools like Pistachio or Reaxys prioritize routes based on reaction databases. For example, replacing chlorine with fluorine requires selecting fluorination agents (e.g., Selectfluor) .
  • Modular Design: Replace the benzoic acid moiety with isosteres (e.g., tetrazole) via click chemistry, as demonstrated for triazole-linked analogs .

Q. How to evaluate biological activity in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Assays: Test inhibition of cyclooxygenase-2 (COX-2) using a fluorometric kit. The nitro group’s electron-withdrawing effects may enhance binding affinity, similar to 3,5-dichloro-4-hydroxybenzoic acid derivatives .
  • Dose-Response Curves: Fit IC₅₀ values using nonlinear regression (GraphPad Prism). Compare with positive controls (e.g., indomethacin).

Q. What crystallographic techniques identify polymorphism or co-crystal formation?

Methodological Answer:

  • Powder XRD: Screen polymorphs using Cu-Kα radiation. Compare experimental patterns with Mercury-generated simulations from single-crystal data .
  • Co-Crystallization: Co-form with co-formers (e.g., nicotinamide) via solvent evaporation. Analyze hydrogen-bonding motifs using SHELXL .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid
Reactant of Route 2
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3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid

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